2-(2-methoxyethoxy)-4-(pyrrolidine-1-carbonyl)pyridine
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Overview
Description
2-(2-Methoxyethoxy)-4-(pyrrolidine-1-carbonyl)pyridine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a pyrrolidine-1-carbonyl group and a 2-(2-methoxyethoxy) group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-4-(pyrrolidine-1-carbonyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with pyrrolidine-1-carboxylic acid under basic conditions to form the intermediate product. This intermediate is then reacted with 2-(2-methoxyethoxy)ethanol in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-4-(pyrrolidine-1-carbonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the methoxyethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine-substituted pyridines.
Scientific Research Applications
2-(2-Methoxyethoxy)-4-(pyrrolidine-1-carbonyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-4-(pyrrolidine-1-carbonyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)-4-(piperidine-1-carbonyl)pyridine
- 2-(2-Methoxyethoxy)-4-(morpholine-1-carbonyl)pyridine
- 2-(2-Methoxyethoxy)-4-(pyrrolidine-1-carbonyl)quinoline
Uniqueness
Compared to similar compounds, 2-(2-methoxyethoxy)-4-(pyrrolidine-1-carbonyl)pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the pyrrolidine-1-carbonyl group and the 2-(2-methoxyethoxy) group enhances its reactivity and potential for diverse applications.
Biological Activity
2-(2-methoxyethoxy)-4-(pyrrolidine-1-carbonyl)pyridine is a compound belonging to the pyridine family, notable for its diverse biological activities. This article delves into its pharmacological properties, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Pharmacological Properties
This compound exhibits a broad spectrum of biological activities, particularly in the fields of oncology and neuropharmacology. Research has shown that derivatives of pyridine structures can influence various cellular pathways, leading to anti-cancer and neuroprotective effects.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyridine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Pyridine Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | TBD | Apoptosis induction |
Pyrrolo[3,4-c]pyridine derivative | MCF-7 | 0.01 | Apoptosis and cell cycle arrest |
Pyrrolo[2,3-b]pyridine derivative | HepG2 | 17 | c-Met kinase inhibition |
The biological activity of this compound appears to be mediated through several pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases such as c-Met and EGFR, which are crucial in cancer proliferation and survival pathways.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting COX-2 and MAPK pathways, contributing to their anticancer effects.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyridine derivatives. Modifications at specific positions on the pyridine ring can significantly alter their potency and selectivity:
- Substituents at Position 4 : The presence of electron-withdrawing groups enhances anticancer activity.
- Alkyl Chain Variations : The length and branching of alkyl chains attached to the pyrrolidine moiety can influence solubility and bioavailability.
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds:
- Case Study on MCF-7 Cells : A derivative with a similar structure was tested against MCF-7 cells, showing an IC50 value of 0.01 μM, indicating high potency. The study demonstrated that this compound induced apoptosis through mitochondrial pathways.
- In Vivo Studies : Animal models treated with pyrrolo[3,4-c]pyridine derivatives exhibited reduced tumor growth rates compared to control groups, supporting their potential as therapeutic agents.
Properties
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-8-9-18-12-10-11(4-5-14-12)13(16)15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYZTJQGAFXYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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